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Aluminum Citrate Stability Constants and
Thermodynamics

The stability of aluminum citrate complexes varies significantly with their structure (monodentate,

bidentate, tridentate) and the pH of the solution. The following table consolidates quantitative stability data

from multiple experimental studies.

Table 1: Experimentally Determined Stability Constants for Aluminum Citrate Complexes

Complex
Species

Type /
Conditions

Stability
Constant (K)

Experimental
Method

Temperature Reference

AlH₂Cit²⁺ Monodentate

Complex

(8.2 ± 1.5) ×

10² dm³ mol⁻¹

Stopped-flow,

Pressure-jump

293.7 K [1]

AlHCit⁺ Bidentate

Complex

(3.6 ± 1.6) ×

10⁶ dm³ mol⁻¹

Stopped-flow,

Pressure-jump

293.7 K [1]

AlCit Tridentate

Complex

(5.3 ± 2.3) ×

10¹⁰ dm³ mol⁻¹

Stopped-flow,

Pressure-jump

293.7 K [1]
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Complex
Species

Type /
Conditions

Stability
Constant (K)

Experimental
Method

Temperature Reference

Al-Citrate Effective Binding

(pH 7.4)

10¹¹.⁵⁹ (for 1:1

complex)

Difference UV

Spectroscopy

Not Specified [2]

Al-Citrate Effective Binding

(pH 7.4)

10¹⁴.⁹⁰ (for 1:2

complex)

Difference UV

Spectroscopy

Not Specified [2]

Kinetics of Formation: The rate constant for the formation of the monodentate complex (AlH₂Cit²⁺) is (5.4

± 0.5) × 10³ dm³ mol⁻¹ s⁻¹, while for the bidentate complex (AlHCit⁺) it is 80 ± 10 dm³ mol⁻¹ s⁻¹ [1].

Experimental Protocols and Methodologies

Kinetics and Thermodynamics Measurements (Stopped-Flow &
Pressure-Jump)

This methodology is used to determine both rate constants and stability constants for complex formation.

Objective: To determine the equilibrium (stability) constants and rate constants for the stepwise

formation of aluminum citrate complexes in aqueous solution [1].
Materials:

Reagents: Aluminum salts and citric acid in aqueous solution.
Instrumentation: Stopped-flow spectrophotometer and pressure-jump relaxation apparatus [1].

Procedure:
The stopped-flow technique rapidly mixes the aluminum and citrate solutions to initiate the

reaction.
The pressure-jump method perturbs a system at equilibrium by rapidly changing the hydrostatic

pressure, shifting the equilibrium.
In both methods, the relaxation of the system back to equilibrium is monitored

spectroscopically.
The observed relaxation rates are analyzed as a function of reactant concentrations to extract

the individual rate constants for the forward and reverse reactions [1].
Data Analysis: The stability constants (thermodynamics) for the complexes are calculated from the

ratio of the forward to reverse rate constants (K = k_formation / k_dissociation) [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.academia.edu/13650781/Competition_between_Transferrin_and_the_Serum_Ligands_Citrate_and_Phosphate_for_the_Binding_of_Aluminum
https://www.academia.edu/13650781/Competition_between_Transferrin_and_the_Serum_Ligands_Citrate_and_Phosphate_for_the_Binding_of_Aluminum
https://pubs.rsc.org/en/content/articlelanding/1984/f1/f19848002313
https://www.smolecule.com/products/s584411?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1984/f1/f19848002313
https://pubs.rsc.org/en/content/articlelanding/1984/f1/f19848002313
https://pubs.rsc.org/en/content/articlelanding/1984/f1/f19848002313
https://pubs.rsc.org/en/content/articlelanding/1984/f1/f19848002313
https://www.smolecule.com/products/s584411?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Isothermal Titration Calorimetry (ITC)

This method directly measures the heat change during a binding event, providing a full thermodynamic

profile.

Objective: To determine the stoichiometry, formation constants, and thermodynamic parameters (ΔG,

ΔH, ΔS) for complex formation [3].
Materials:

Reagents: Metal ion solution (e.g., Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺) and a buffered solution of sodium
citrate. A constant ionic strength is maintained with NaClO₄ [3].

Instrumentation: Isothermal Titration Calorimeter (e.g., AutoITC) [3].
Procedure:

The reference cell is filled with distilled water.
The sample cell is filled with the buffered citrate solution.

A syringe is loaded with the metal ion solution.
The experiment consists of a series of automated, small-volume injections of the metal ion into

the citrate solution.
The instrument measures the heat released or absorbed after each injection [3].

Data Analysis:
The heat of dilution is accounted for by subtracting a background titration.

The resulting titration curve (heat vs. molar ratio) is fitted with a nonlinear least-squares model
to obtain the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

The free energy change (ΔG°) is calculated from ΔG° = -RT ln K.
The entropy change (ΔS) is then derived from the relationship ΔG° = ΔH - TΔS [3].

Competition-Based Binding Studies with Difference UV
Spectroscopy

This technique is particularly useful for determining effective binding constants under physiological

conditions.

Objective: To determine effective binding constants for Al-citrate at physiological pH (7.4) by

monitoring its direct competition with serum transferrin for aluminum binding [2].
Materials:

Reagents: Aluminum, citrate, phosphate, and the protein apotransferrin.
Instrumentation: UV-Vis Spectrophotometer [2].

Procedure:
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Solutions containing aluminum and the competing ligands (citrate, phosphate, transferrin) are

prepared.
The UV spectrum is recorded for a solution containing apotransferrin and aluminum in the

presence of citrate or phosphate.
The change in the UV absorbance spectrum, which occurs upon metal binding to transferrin, is

monitored.
The extent to which citrate or phosphate suppresses this UV spectral change is used to

quantify its ability to compete with transferrin for aluminum [2].
Data Analysis: The effective binding constants for the Al-citrate and Al-phosphate complexes are

calculated by analyzing the competition equilibrium, which also accounts for the binding of citrate and
phosphate anions to the protein itself [2].

Structural Insights and Speciation

Coordination Chemistry

The citrate ion can act as a multidentate ligand. Theoretical and experimental studies indicate that in

mononuclear complexes, the Al³⁺ center is typically coordinated by two carboxylic oxygen atoms and the

tertiary hydroxyl group of the citrate [4] [3]. Contrary to some earlier proposals, density functional theory

(DFT) calculations suggest that the hydroxyl group remains protonated upon coordination to Al³⁺, a model

that better agrees with relative pKa values and hydrolysis constants [4].

Biological Speciation and Relevance

Understanding the speciation of aluminum in biological fluids like blood serum is critical for toxicology and

drug development.

Competition with Serum Ligands: In blood serum, citrate competes with other ligands, primarily the
iron-transport protein serum transferrin and phosphate, for binding aluminum.

Dominant Low-Molecular-Mass Complex: Speciation calculations using effective binding constants
determined at pH 7.4 show that citrate is the primary low-molecular-mass ligand for aluminum. It is

estimated that citrate binds approximately 88% of the low-molecular-mass aluminum under
clinical serum concentrations [2].

Clinical Significance: The Al-citrate complex accounts for about 8% of the total aluminum in
blood. Its formation is significant because it can be filtered by the kidneys, with about 80% of
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ingested complex being excreted in urine, while the remainder is released more slowly, contributing to

potential toxicity [5].

The following diagram illustrates the competitive binding relationship between aluminum, citrate, and

transferrin in serum, a key concept for understanding aluminum bioavailability.

Al³⁺

Citrate

 Binds to

Apo-Transferrin

 Binds to

Al-Citrate
Complex

Al-Transferrin
Complex

Click to download full resolution via product page

Competition for aluminum binding in serum between citrate and transferrin.

Thermodynamic Analysis of Metal Citrate Complexes

For comparative purposes, thermodynamic data for citrate complexes with other biologically relevant metal

ions are provided. This highlights the unique energetic profile of aluminum complexation.

Table 2: Thermodynamic Parameters for Divalent Metal Citrate Complexes at pH 6, 298.15 K

Metal
Ion

ΔG° (kJ
mol⁻¹)

ΔH (kJ
mol⁻¹)

TΔS (kJ
mol⁻¹)

Methodology

Mn²⁺ -20.4 to -21.0 ~9.2 ~30.2 Isothermal Titration Calorimetry (ITC)

[3]
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Metal
Ion

ΔG° (kJ
mol⁻¹)

ΔH (kJ
mol⁻¹)

TΔS (kJ
mol⁻¹)

Methodology

Co²⁺ -23.8 to -24.5 ~8.83 ~32.5 Isothermal Titration Calorimetry (ITC)

[3]

Ni²⁺ -28.5 to -29.1 ~6.32 ~35.1 Isothermal Titration Calorimetry (ITC)

[3]

Zn²⁺ -24.3 to -25.0 ~5.56 ~30.5 Isothermal Titration Calorimetry (ITC)

[3]

Key Thermodynamic Insights:

Entropy-Driven Complexation: The formation of these metal-citrate complexes is endothermic (ΔH
> 0) and is driven by a large, favorable entropy change (TΔS > 0) [3]. The positive entropy change is

attributed to the release of water molecules from the hydration spheres of the metal ion and the
citrate ligand upon complex formation.

Impact on Stability: The stability of the complexes (ΔG° becomes more negative) follows the order:
Ni²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. This stability is more strongly correlated with the entropy term than the

enthalpy term [3].
Proton Transfer: The complexation reaction at pH 6 involves the transfer of approximately 0.2 to 0.3
protons from the citrate ligand to the buffer component, which must be accounted for in the
thermodynamic analysis [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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